Bis(4-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamidine) sulphate
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Overview
Description
EINECS 303-560-7, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military and mining applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene reacts with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level at each stage.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are critical due to the explosive nature of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Reduction: It can be reduced to form different amines.
Oxidation: It can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, such as palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are used.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products Formed
Reduction: Amines such as 2,4,6-triaminotoluene.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted nitrotoluenes.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive for calibrating instruments and studying explosive reactions.
Biology: Research on its toxicological effects and biodegradation pathways.
Medicine: Limited use in studying the effects of nitroaromatic compounds on biological systems.
Industry: Primarily used in the production of explosives for military and mining applications.
Mechanism of Action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid gas expansion creates a powerful shockwave.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its specific nitration pattern, which provides optimal stability and explosive power. Compared to other nitrotoluenes, it has a balanced combination of sensitivity and stability, making it suitable for various applications.
Properties
CAS No. |
94200-80-3 |
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Molecular Formula |
C20H24N10O6S |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
4-amino-5-oxo-1-phenyl-4H-pyrazole-3-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H11N5O.H2O4S/c2*11-7-8(9(12)13)14-15(10(7)16)6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5,7H,11H2,(H3,12,13);(H2,1,2,3,4) |
InChI Key |
PGUQPWMRUMKVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=N)N)N.C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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